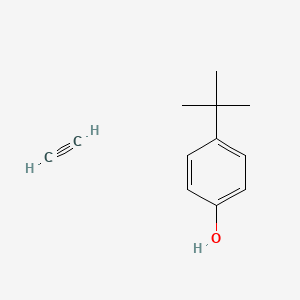

Acetylene;4-tert-butylphenol

概要

説明

Acetylene;4-tert-butylphenol: is an organic compound with the formula (CH₃)₃CC₆H₄OH. It is one of three isomeric tert-butyl phenols and is a white solid with a distinct phenolic odor. This compound is known for its solubility in basic water and its significant role in various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: Acetylene;4-tert-butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene. This process often results in 2-tert-butylphenol as a major side product. Additionally, it can be produced through diverse transalkylation reactions .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of catalysts to enhance the reaction efficiency. For instance, the use of NaOH-treated Hβ zeolite has been shown to improve the selectivity of the alkylation process, resulting in higher yields of the desired product .

化学反応の分析

Types of Reactions: Acetylene;4-tert-butylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Hydrogenation of this compound yields trans-4-tert-butylcyclohexanol.

Substitution: It can react with epichlorohydrin and sodium hydroxide to produce glycidyl ether.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

Substitution: Epichlorohydrin and sodium hydroxide are used for producing glycidyl ether.

Major Products:

Oxidation: Quinones

Reduction: Trans-4-tert-butylcyclohexanol

Substitution: Glycidyl ether

科学的研究の応用

Chemical Synthesis

1. Organic Synthesis:

Acetylene;4-tert-butylphenol is utilized in the synthesis of complex organic molecules. It serves as a reagent in several reactions, including:

- Synthesis of Calixarenes: This compound is employed in the preparation of calixarene derivatives, which are important in supramolecular chemistry.

- Palladium-Catalyzed Coupling Reactions: It can be used to synthesize various substituted alkynes and functionalized molecules through reactions like Sonogashira coupling .

2. Reaction Types:

The compound undergoes several types of reactions:

- Oxidation: Produces quinones using potassium permanganate or chromium trioxide as oxidizing agents.

- Reduction: Hydrogenation leads to trans-4-tert-butylcyclohexanol using hydrogen gas and palladium catalysts.

- Substitution Reactions: It reacts with epichlorohydrin and sodium hydroxide to form glycidyl ether.

Biological Applications

1. Antifungal Activity:

Research indicates that this compound exhibits antifungal properties, particularly against plant pathogens. This activity is attributed to its ability to disrupt fungal cell walls and membranes.

2. Endocrine Disruption Studies:

The compound has been studied for its potential effects as an endocrine disruptor, interacting with hormone receptors and potentially altering hormonal balances in biological systems.

Industrial Applications

1. Production of Resins:

this compound is extensively used in the manufacturing of:

- Epoxy Resins: It acts as a curing agent.

- Phenolic Resins: These are used in various applications, including adhesives and coatings.

- Polycarbonate Resins: The compound serves as an intermediate in polymer production .

2. Antioxidant Properties:

It functions as an antioxidant in rubber and plastics, enhancing the durability and longevity of these materials .

Case Studies

作用機序

The mechanism by which Acetylene;4-tert-butylphenol exerts its effects involves several molecular targets and pathways:

Antifungal Activity: It disrupts the cell wall, cell membrane, and redox homeostasis of fungi, leading to cell death.

Endocrine Disruption: It interacts with hormone receptors, potentially altering hormonal balance.

類似化合物との比較

- 2-tert-Butylphenol

- 2,4-Di-tert-butylphenol

- 4-tert-Butylcyclohexanol

Comparison: Acetylene;4-tert-butylphenol is unique due to its specific structure, which imparts distinct chemical properties and reactivity. For instance, its ability to form glycidyl ether through substitution reactions is a notable feature that distinguishes it from other similar compounds .

生物活性

Acetylene; 4-tert-butylphenol is a compound that combines the properties of acetylene with the phenolic structure of 4-tert-butylphenol. This compound has garnered interest in various fields, particularly due to its biological activities, including antimicrobial and antioxidant properties. This article reviews the biological activity of acetylene; 4-tert-butylphenol, supported by research findings, case studies, and data tables.

- Chemical Name : Acetylene; 4-tert-butylphenol

- Molecular Formula : C11H14

- Molecular Weight : 162.23 g/mol

- Structure : The compound features a phenolic ring substituted with a tert-butyl group and an acetylene moiety.

Biological Activity Overview

Acetylene; 4-tert-butylphenol exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that phenolic compounds, including derivatives like 4-tert-butylphenol, possess significant antimicrobial properties. The effectiveness of these compounds can be attributed to their ability to disrupt microbial cell membranes and inhibit enzymatic functions.

- Antioxidant Activity : The antioxidant capacity of phenolic compounds is well-documented. Acetylene; 4-tert-butylphenol may scavenge free radicals, thereby protecting cells from oxidative stress.

Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial effects of several phenolic compounds against common pathogens. Acetylene; 4-tert-butylphenol demonstrated inhibitory effects at concentrations ranging from 250 to 1000 ppm against bacteria associated with mastitis .

- Toxicological Assessments : Research on related compounds has highlighted potential toxicity concerns. For instance, the acute pulmonary toxicity and tumor-promoting effects of structurally similar compounds have been documented, suggesting that careful evaluation is necessary for safety .

- Endocrine Disruption Potential : Recent evaluations indicate that both 4-tert-butylphenol and its derivatives exhibit endocrine-disrupting properties. These findings raise concerns about their environmental impact and potential effects on human health .

Case Studies

- Case Study on Antimicrobial Effects : A comprehensive review on the antimicrobial activity of 2,4-Di-tert-butylphenol (a related compound) found that it effectively inhibited reactive oxygen species (ROS), correlating its antimicrobial activity with antioxidative properties . This suggests that acetylene; 4-tert-butylphenol may exhibit similar mechanisms.

- Endocrine Activity Evaluation : An evaluation statement from Australian environmental authorities reported that both 4-tert-butylphenol and its analogs are endocrine active and can cause adverse effects at environmentally relevant concentrations . This highlights the importance of assessing both biological benefits and risks associated with their use.

Data Table

| Property | Value |

|---|---|

| Chemical Structure | C11H14 |

| Antimicrobial Activity | Effective at 250-1000 ppm |

| Antioxidant Capacity | High |

| Endocrine Disruption Potential | Yes |

| Toxicological Concerns | Acute pulmonary toxicity noted |

特性

IUPAC Name |

acetylene;4-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O.C2H2/c1-10(2,3)8-4-6-9(11)7-5-8;1-2/h4-7,11H,1-3H3;1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBQYTCIOHLJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)O.C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28514-92-3 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, polymer with ethyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28514-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80951203 | |

| Record name | 4-tert-Butylphenol--acetylene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28514-92-3 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, polymer with ethyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylphenol--acetylene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。